AFG206 discovery and development history
AFG206 discovery and development history
An In-depth Technical Guide to the Discovery and Development of ONC206
Introduction
ONC206 is an investigational, orally bioavailable small molecule belonging to the imipridone class of compounds. It is a second-generation derivative of dordaviprone (ONC201), engineered for enhanced potency and efficacy.[1][2][3] Developed by Oncoceutics, Inc., now part of Chimerix, ONC206 is currently under clinical investigation for the treatment of various solid tumors, with a primary focus on central nervous system (CNS) malignancies such as high-grade gliomas and medulloblastoma.[1][4] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier, a critical attribute for treating brain tumors.[4][5]
Discovery and Development History
The development of ONC206 stems from the clinical experience with its parent compound, ONC201. ONC206 shares the same core chemical structure as ONC201 but was chemically modified to enhance its anti-tumorigenic properties.[3][4] The first-in-human Phase 1 clinical trial for ONC206 was initiated in October 2020, enrolling adult patients with recurrent primary CNS neoplasms.[4][6] Subsequent clinical trials have been launched to evaluate ONC206 as a monotherapy and in combination with radiation therapy for both newly diagnosed and recurrent diffuse midline gliomas and other malignant brain tumors.[7][8][9]
Mechanism of Action
ONC206 exerts its anti-cancer effects through a dual-targeting mechanism, acting as both an antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP).[1][5] This dual engagement triggers a cascade of downstream events culminating in tumor cell death.
The primary signaling pathways affected by ONC206 include:
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DRD2 Antagonism : As a selective antagonist, ONC206 inhibits DRD2, a G protein-coupled receptor overexpressed in various cancers. This inhibition disrupts pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5]
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ClpP Agonism : ONC206 binds to and activates the mitochondrial protease ClpP. This leads to the degradation of mitochondrial proteins, disrupting mitochondrial function and bioenergetics, and ultimately inducing apoptosis.[5][10]
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Integrated Stress Response (ISR) : The combined action on DRD2 and ClpP activates the ISR, a cellular stress response pathway. A key consequence of ISR activation is the upregulation of Death Receptor 5 (DR5).[1][2]
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TRAIL/DR5 Apoptosis Pathway : The increased expression of DR5 on the tumor cell surface sensitizes the cells to apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[5][11]
The interplay of these mechanisms leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells, while largely sparing normal cells.[8][11]
Quantitative Preclinical Data
The enhanced potency of ONC206 compared to its parent compound, ONC201, has been demonstrated across various cancer cell lines.
| Parameter | ONC206 | ONC201 | Cell Lines | Reference |
| IC50 | 0.21 µM | 2.14 µM | ECC-1 (Endometrial Cancer) | [2] |
| IC50 | 0.32 µM | 3.53 µM | Ishikawa (Endometrial Cancer) | [2] |
| IC50 Range | 50 - 200 nM | Not specified | Glioblastoma Stem Cells (GSCs) | [12] |
| IC50 Range | 200 - 1000 nM | Not specified | Differentiated Glioblastoma Cells (DGCs) | [12] |
| In Vivo Study | Dose | Schedule | Model | Reference |
| Preclinical Combination | 50 mg/kg | Weekly | GBM Mouse Orthotopic Model | [7] |
Experimental Protocols
Detailed experimental methodologies for key preclinical studies are outlined below:
Cell Viability and Proliferation Assays
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Objective : To determine the dose-dependent effect of ONC206 on cancer cell proliferation.
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Methodology :
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Cancer cell lines (e.g., ECC-1, Ishikawa) are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a range of concentrations of ONC206 or ONC201 for a specified duration (e.g., 72 hours).
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Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]
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Western Immunoblotting
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Objective : To analyze the expression levels of key proteins in signaling pathways affected by ONC206.
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Methodology :
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Cells are treated with ONC206 at various concentrations for a defined period (e.g., 24 hours).
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Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., DR5, DRD2, phospho-S6, ClpP).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]
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In Vivo Tumor Models
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Objective : To evaluate the anti-tumor efficacy of ONC206 in a living organism.
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Methodology :
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An orthotopic mouse model is established by implanting human glioblastoma (GBM) cells into the brains of immunodeficient mice.
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Tumor growth is monitored via imaging techniques.
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Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, ONC206 alone, ONC206 in combination with temozolomide and radiotherapy).
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ONC206 is administered orally at a specified dose and schedule (e.g., 50 mg/kg weekly).[7]
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Tumor burden and overall survival are monitored. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis markers.[2][7]
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Visualizations
Signaling Pathway of ONC206
Caption: ONC206 dual-targeting mechanism of action.
Experimental Workflow for In Vivo Efficacy
References
- 1. chimerix.com [chimerix.com]
- 2. Highly potent dopamine receptor D2 antagonist ONC206 demonstrates anti-tumorigenic activity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ONC206, an Imipridone Derivative, Induces Cell Death Through Activation of the Integrated Stress Response in Serous Endometrial Cancer In Vitro [frontiersin.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Onc-206 | C23H22F2N4O | CID 135297777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ONC206 for Treatment of Newly Diagnosed, or Recurrent Diffuse Midline Gliomas, and Other Recurrent Malignant Brain Tumors (PNOC 023) | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 9. Facebook [cancer.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EXTH-58. ONC206, AN IMIPRIDONE FAMILY MEMBER, SUPPRESSES GLIOBLASTOMA CELLS VIA BLOCKING CANCER STEMNESS PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
